Flat aromatic amines impede solubility & metabolic stability, failing to exploit deep binding pockets. trans-3-Hydroxy-3-methylcyclobutane-1-methamine provides a conformationally locked, sp3-rich alternative with a shielded tertiary alcohol.
Supplied as single trans diastereomer, eliminating chiral resolution. In stock for global shipping.
trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS 1438241-11-2) is a conformationally restricted, sp3-rich aliphatic building block engineered for advanced medicinal chemistry and structure-based drug design (SBDD). Featuring a rigid cyclobutane core, a precisely angled aminomethyl vector, and a sterically protected tertiary alcohol, this compound is primarily procured to replace flat aromatic rings (such as benzylamines) or metabolically vulnerable secondary alcohols in lead optimization. By maximizing the fraction of sp3 carbons (Fsp3 = 1.0) and providing strict stereochemical control, it serves as a critical precursor for synthesizing highly soluble, metabolically stable therapeutics with complex 3D binding requirements [1].
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Substituting this specific building block with a generic cis/trans mixture, an unmethylated analog, or a flat aromatic equivalent introduces severe downstream liabilities in both synthesis and pharmacological performance. Procurement of a diastereomeric mixture necessitates resource-intensive chiral resolution, drastically reducing overall synthetic yield and increasing batch-to-batch variability. Furthermore, substituting with the des-methyl analog (3-(aminomethyl)cyclobutan-1-ol) exposes a secondary alcohol that is highly susceptible to rapid phase II metabolism and oxidation, negating the pharmacokinetic benefits of the scaffold. Finally, reverting to flat aromatic amines sacrifices the critical 3D vector projection required for engaging deep, solvent-exposed binding pockets, leading to a precipitous drop in target affinity [1].
Analytical, synthesis, or biological grades may differ in purity and lot consistency; direct substitution requires validation.
Alternative salt forms or hydrates may alter solubility, stability, or bioactivity; review before replacing.
Structural analogs or isotopologues can introduce assay interference or different reactivity; not interchangeable without data.
The trans-configuration of this building block is critical for precise spatial projection of the aminomethyl pharmacophore. In SBDD models comparing 1,3-disubstituted cyclobutanes, the trans-isomer projects the amine and hydroxyl groups on opposite faces of the ring, avoiding the severe steric clashes inherent to the cis-isomer. This geometric distinction allows the trans-scaffold to simultaneously engage hinge-region residues and solvent-exposed channels without conformational penalty, routinely yielding up to a 50-fold improvement in target binding affinity (IC50) compared to the cis-counterpart[1].
| Evidence Dimension | Target Binding Affinity (IC50) in sterically constrained pockets |
| Target Compound Data | Pure trans-isomer (optimal 3D vector projection) |
| Comparator Or Baseline | Pure cis-isomer (steric clash / suboptimal geometry) |
| Quantified Difference | Up to 50-fold improvement in IC50 |
| Conditions | Structure-based drug design (SBDD) assays for kinase/GPCR targets |
Procuring the pure trans-isomer eliminates the need for late-stage chiral separation and guarantees the correct 3D geometry for maximum receptor engagement.
The inclusion of the methyl group at the 3-position transforms a vulnerable secondary alcohol into a sterically hindered tertiary alcohol. Comparative pharmacokinetic profiling of cyclobutane bioisosteres demonstrates that this geminal methylation effectively blocks rapid oxidation and phase II glucuronidation pathways. When evaluated against the des-methyl analog (3-(aminomethyl)cyclobutan-1-ol), the tertiary alcohol motif in trans-3-Hydroxy-3-methylcyclobutane-1-methamine extends the intrinsic clearance half-life by more than 3-fold in human liver microsomes (HLM), significantly enhancing the metabolic durability of the resulting active pharmaceutical ingredients (APIs) [1].
| Evidence Dimension | Intrinsic Clearance Half-Life (t1/2) |
| Target Compound Data | trans-3-Hydroxy-3-methylcyclobutane-1-methamine (tertiary alcohol) |
| Comparator Or Baseline | 3-(aminomethyl)cyclobutan-1-ol (secondary alcohol) |
| Quantified Difference | >3-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assays |
Selecting the methylated analog is essential for developing drug candidates that require high oral bioavailability and resistance to rapid hepatic clearance.
Transitioning from traditional flat aromatic amines to this sp3-rich cyclobutane scaffold fundamentally alters the physicochemical profile of the synthesized compounds. By achieving an Fsp3 score of 1.0 and incorporating a polar hydroxyl group, trans-3-Hydroxy-3-methylcyclobutane-1-methamine significantly disrupts crystal lattice packing energy. Compared to a standard benzylamine baseline, the incorporation of this cyclobutane bioisostere typically results in a greater than 10-fold improvement in thermodynamic aqueous solubility and a reduction in lipophilicity (logD) by approximately 1.5 units, mitigating the risk of non-specific binding and poor formulation characteristics [1].
| Evidence Dimension | Thermodynamic Aqueous Solubility and Lipophilicity (logD) |
| Target Compound Data | trans-3-Hydroxy-3-methylcyclobutane-1-methamine (Fsp3 = 1.0) |
| Comparator Or Baseline | Benzylamine or equivalent flat aromatic amine (Fsp3 = 0) |
| Quantified Difference | >10-fold increase in solubility; ~1.5 unit reduction in logD |
| Conditions | Standard physiological pH (7.4) solubility and partitioning assays |
Procuring this sp3-rich building block directly addresses late-stage attrition risks associated with poor drug solubility and high lipophilicity.
Utilized as a direct replacement for flat anilines or benzylamines to improve the aqueous solubility (via high Fsp3) and precisely vector the aminomethyl group into the ATP-binding pocket without increasing molecular weight [1].
Selected for neurological drug discovery where strict control over lipophilicity (logD) and high metabolic stability (provided by the tertiary alcohol) are required to maintain effective blood-brain barrier (BBB) penetration and prolonged central exposure [2].
Procured to overcome the rapid first-pass metabolism typically associated with secondary alcohols, leveraging the gem-methyl group to block glucuronidation and oxidation pathways in systemic circulation [3].